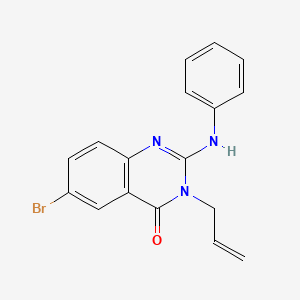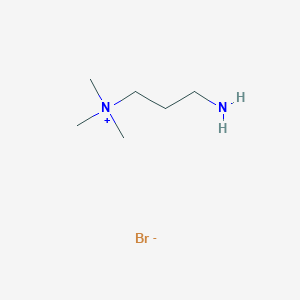![molecular formula C7H6N2O B13104179 1h-Pyrano[3,2-d]pyrimidine CAS No. 35760-28-2](/img/structure/B13104179.png)
1h-Pyrano[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrano[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyran and a pyrimidine ring. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrano[3,2-d]pyrimidine can be synthesized through various methods. One common approach involves the Knoevenagel-Michael cyclocondensation reaction. This method typically uses barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives as starting materials. The reaction is carried out in aqueous ethanol at room temperature, often employing a photocatalyst such as Na2 eosin Y under visible light-mediated conditions .
Industrial Production Methods: The industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of non-metallic organic dyes like Na2 eosin Y as photocatalysts offers an eco-friendly and cost-effective approach, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyran or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
1H-Pyrano[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
1H-Pyrano[3,2-d]pyrimidine can be compared with other similar compounds, such as pyrano[2,3-d]pyrimidine and pyrano[4,3-d]pyrimidine. While these compounds share a similar fused ring structure, this compound is unique due to its specific ring fusion pattern and the resulting biological activities. The presence of different substituents and functional groups further distinguishes these compounds from one another .
Comparación Con Compuestos Similares
- Pyrano[2,3-d]pyrimidine
- Pyrano[4,3-d]pyrimidine
- Fused uracils
- Pyrazoles
Propiedades
Número CAS |
35760-28-2 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1H-pyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-7(10-3-1)4-8-5-9-6/h1-5H,(H,8,9) |
Clave InChI |
VMLIJTTYKKMCPV-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=CN=CNC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)


![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
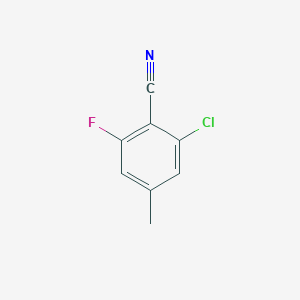
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
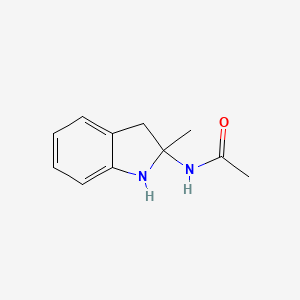
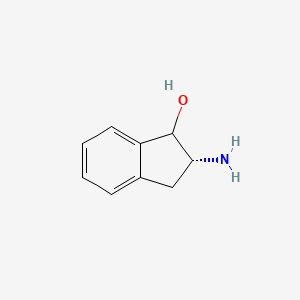
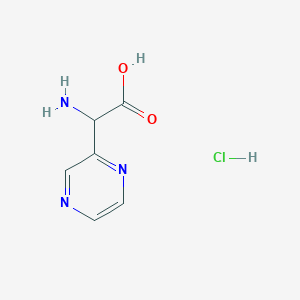
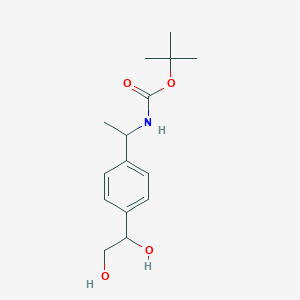
![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)
